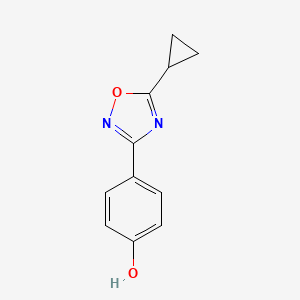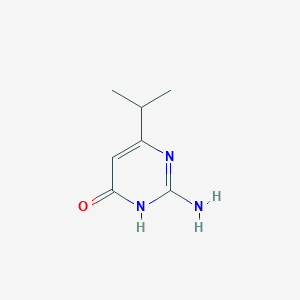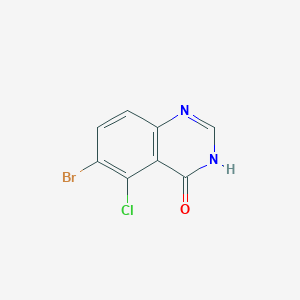
6-Bromo-5-chloro-3H-quinazolin-4-one
Overview
Description
6-Bromo-5-chloro-3H-quinazolin-4-one is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazolinones involves various methods based on the substitution patterns of the ring system . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones .Molecular Structure Analysis
The structure of 6-Bromo-5-chloro-3H-quinazolin-4-one consists of a quinazolinone ring with bromine and chlorine substituents . The quinazolinone ring is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis
Quinazolinones and their derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
This compound exhibits analgesic and anti-inflammatory effects, which could be beneficial in the development of pain relief and anti-inflammatory medications .
Antimicrobial Activity
Quinazolinone derivatives, including 6-Bromo-5-chloro-3H-quinazolin-4-one, have shown antimicrobial activity, making them valuable in the research and development of new antibiotics .
Anticonvulsant Effects
The compound has potential applications in anticonvulsant drug development due to its exhibited effects in this area .
Antidiabetic Properties
Research suggests that 6-Bromo-5-chloro-3H-quinazolin-4-one may have applications in antidiabetic drug development, contributing to treatments for diabetes .
Antihypertensive Effects
The compound also shows promise in the development of antihypertensive drugs, which are used to treat high blood pressure .
Dihydrofolate Reductase-Inhibitory Effects
It has been found to inhibit dihydrofolate reductase, an enzyme often targeted in cancer therapies, suggesting further research applications in this field .
Organic Synthesis Intermediates
Beyond its medicinal properties, 6-Bromo-5-chloro-3H-quinazolin-4-one is a valuable intermediate in organic synthesis, contributing to various chemical synthesis processes .
Safety and Hazards
Future Directions
The future directions for the research and development of 6-Bromo-5-chloro-3H-quinazolin-4-one and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their wide range of biological properties, these compounds could be investigated for their potential use in treating various diseases .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-5-chloro-3H-quinazolin-4-one Quinazolinones, the class of compounds to which it belongs, have been reported to exhibit a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more .
Mode of Action
The specific mode of action of 6-Bromo-5-chloro-3H-quinazolin-4-one Quinazolinones are known to interact with various biological targets leading to a wide range of therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by 6-Bromo-5-chloro-3H-quinazolin-4-one Quinazolinones are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
The molecular and cellular effects of 6-Bromo-5-chloro-3H-quinazolin-4-one Given the broad spectrum of biological activities associated with quinazolinones, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
6-bromo-5-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPBDPHVMCVYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290367 | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1131605-26-9 | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)
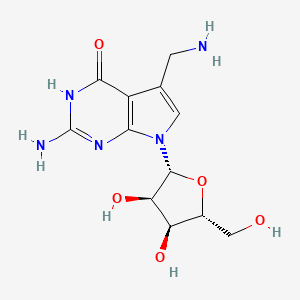
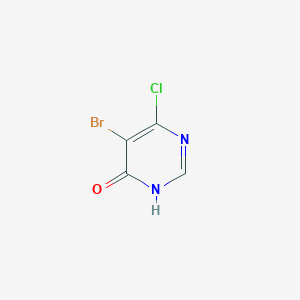
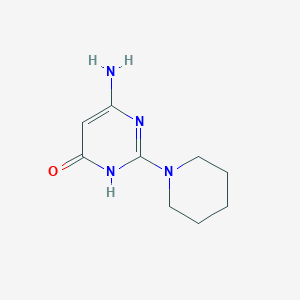
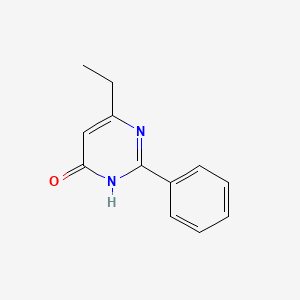
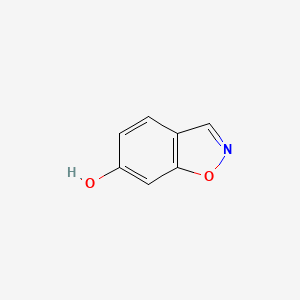
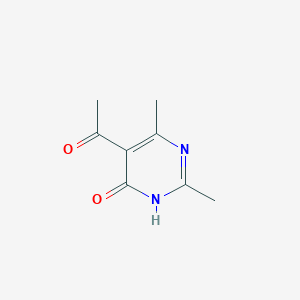
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
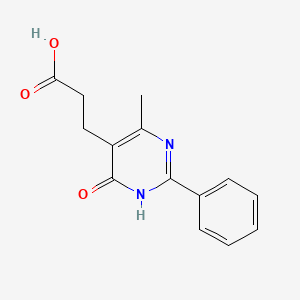
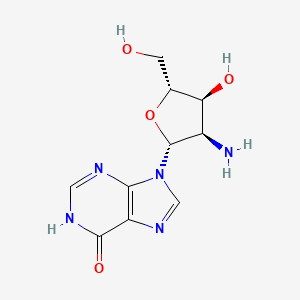

![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)
